1-(1-Pyrazolyl)cyclopentanecarboxylic Acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-pyrazol-1-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c12-8(13)9(4-1-2-5-9)11-7-3-6-10-11/h3,6-7H,1-2,4-5H2,(H,12,13) |
InChI Key |
KOWOSSQJZVHRRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)O)N2C=CC=N2 |
Origin of Product |
United States |
Significance of Pyrazole and Cyclopentane Ring Systems in Contemporary Organic Chemistry
The foundational structure of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid is built upon two key cyclic systems: pyrazole (B372694) and cyclopentane (B165970).
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. psu.eduvulcanchem.com This structural feature makes it a versatile scaffold in medicinal and agricultural chemistry. mdpi.comresearchgate.net Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-depressant properties. mdpi.commdpi.com The presence of the pyrazole nucleus is a key feature in several commercial drugs, such as the anti-inflammatory agent Celecoxib. vulcanchem.commdpi.com The ability of the pyrazole ring to participate in various molecular interactions, such as hydrogen bonding, contributes significantly to its role as a pharmacophore in drug design. nih.gov
The cyclopentane ring, a five-membered carbocycle, is also a prevalent motif in biologically active molecules. It is ranked as the 18th most common ring system found in pharmaceutical drugs. nih.govrsc.org The cyclopentane ring provides a rigid, cyclic backbone that is crucial for the specific receptor binding of natural molecules like prostaglandins. fiveable.me In synthetic chemistry, it is often used to create conformational rigidity, a strategy employed to enhance the affinity, selectivity, and metabolic stability of drug candidates. nih.govrsc.org For instance, replacing a flexible ribose ring with a cyclopentane scaffold has been shown to improve the biological activity of certain nucleoside analogs. nih.gov This ability to serve as a stable, three-dimensional scaffold makes the cyclopentane ring a valuable component in the design of new therapeutic agents.
The Unique Role of Carboxylic Acid Functionality in Molecular Design and Transformations
The carboxylic acid (-COOH) group is one of the most important functional groups in organic chemistry and drug design. fiveable.me Its unique properties stem from the combination of a carbonyl (C=O) and a hydroxyl (OH) group attached to the same carbon atom. organic-chemistry.org This arrangement makes the group highly polar and acidic, enabling it to act as both a hydrogen bond donor and acceptor. fiveable.menih.gov
This functionality is a key determinant in drug-target interactions, often forming strong electrostatic interactions and hydrogen bonds with biological receptors. fiveable.me The presence of a carboxylic acid can significantly influence a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), often by enhancing aqueous solubility. nih.govacs.org Indeed, more than 450 drugs containing a carboxylic acid moiety have been marketed worldwide. fiveable.me However, the acidic nature of the group can also present challenges, such as metabolic instability or limited ability to cross biological membranes, which sometimes necessitates its replacement with bioisosteric alternatives. fiveable.me
Structural Elucidation and Conceptualization of the 1 1 Pyrazolyl Cyclopentanecarboxylic Acid Core
The molecular architecture of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid is a precise amalgamation of the three aforementioned components. The structure consists of a central cyclopentane (B165970) ring where a single carbon atom is substituted with both a pyrazole (B372694) ring and a carboxylic acid group. The attachment of the pyrazole ring occurs via one of its nitrogen atoms to this quaternary carbon center.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | 1-(1H-pyrazol-1-yl)cyclopentanecarboxylic acid |
| CAS Number | 1249180-01-5 |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| Physical Form | Powder |
Table 1: Physicochemical properties of this compound.
Current State of Research and Identified Knowledge Gaps Pertaining to the Chemical Compound
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis of this compound suggests two primary disconnection strategies. The most straightforward approach involves disconnecting the bond between the pyrazole (B372694) nitrogen and the cyclopentyl ring (Disconnection A). This leads to pyrazole itself and a suitable cyclopentyl precursor, such as 1-bromocyclopentanecarboxylic acid. This strategy relies on developing effective N-alkylation methods for the pyrazole ring.
A second strategy involves the deconstruction of the pyrazole ring itself (Disconnection B), a classic approach in heterocycle synthesis. This route disconnects the pyrazole into a hydrazine-containing precursor and a 1,3-dicarbonyl compound or its equivalent. For the target molecule, this would require a cyclopentylhydrazine (B1295993) and a three-carbon synthon bearing the necessary functional groups to form the carboxylic acid-substituted pyrazole ring. This pathway leverages well-established cyclocondensation reactions.
Approaches for the Construction of the Pyrazole Moiety
The formation of the pyrazole ring is a cornerstone of synthetic organic chemistry, with numerous methods developed over the years. These approaches offer different advantages in terms of regioselectivity, substrate scope, and reaction conditions.
The Knorr pyrazole synthesis and related cyclocondensation reactions are among the most fundamental and widely used methods for pyrazole formation. chemhelpasap.comresearchgate.net This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. jk-sci.comresearchgate.net For the synthesis of the target molecule, this would involve the reaction of a cyclopentylhydrazine with a 1,3-dicarbonyl compound that can lead to a carboxylic acid-substituted pyrazole.
A key challenge in the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyls, is controlling the regioselectivity of the initial condensation and subsequent cyclization. beilstein-journals.org The reaction of an alkylhydrazine can potentially yield two different regioisomers. However, the reaction conditions, including pH, can have a marked effect on the rate and outcome of the reaction. nih.gov For instance, acidic conditions are known to facilitate both the initial imine formation and the final cyclization step. nih.gov
| Precursor 1 | Precursor 2 | Reaction Type | Key Features |
| Cyclopentylhydrazine | 1,3-Dicarbonyl compound (e.g., a β-ketoester) | Knorr Pyrazole Synthesis | Well-established, high yields, potential regioselectivity issues with unsymmetrical dicarbonyls. chemhelpasap.comjk-sci.com |
| Hydrazine | Cyclopentyl-substituted 1,3-dicarbonyl | Knorr Pyrazole Synthesis | Avoids regioselectivity issues related to the N-substituent but requires a more complex dicarbonyl precursor. |
The [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition, is a powerful tool for constructing five-membered heterocyclic rings like pyrazoles. beilstein-journals.orgnih.gov This method involves the reaction of a 1,3-dipole (such as a diazo compound or a nitrilimine) with a dipolarophile (an alkene or alkyne). beilstein-journals.orgrsc.org
To synthesize this compound via this route, one could envision the reaction of a cyclopentene (B43876) derivative bearing a carboxylic acid group with a diazo compound. Alternatively, a diazocyclopentane could react with an alkyne containing the required functionality. These reactions often proceed with high regioselectivity. organic-chemistry.orgrsc.org For example, the reaction of diazo compounds generated in situ from N-tosylhydrazones with alkynes is a common strategy. organic-chemistry.org This approach is valuable for creating polysubstituted pyrazoles. pdeaamcollege.edu.in
'One-pot' and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple synthetic steps into a single operation without isolating intermediates. rsc.org Several MCRs have been developed for the synthesis of complex pyrazole derivatives. beilstein-journals.orgnih.gov
A three-component reaction, for instance, could involve an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative to rapidly assemble the pyrazole core. organic-chemistry.org Another efficient 'one-pot' method involves the successive formation of ketones and β-diketones from arenes and carboxylic acids, followed by heterocyclization with hydrazine. rsc.orgrsc.orgresearchgate.net Adapting these methods by using a cyclopentylhydrazine or starting materials that incorporate the cyclopentyl moiety could provide a direct and efficient route to the target compound and its analogs. These methods are often catalyzed by Lewis acids or proceed under mild conditions. beilstein-journals.orgsid.ir
Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions for the formation of C-N bonds, which are central to the synthesis of N-substituted heterocycles. mdpi.com While copper and palladium-catalyzed N-arylation of pyrazoles are well-documented, these methods can be adapted for N-alkylation. organic-chemistry.orgacs.org The coupling of pyrazole with a functionalized cyclopentyl halide or boronic acid could be a viable strategy. Furthermore, ruthenium-catalyzed intramolecular oxidative C-N coupling provides a pathway to tri- and tetrasubstituted pyrazoles. organic-chemistry.orgresearchgate.net
In addition to metal-catalyzed routes, several metal-free approaches have been developed. nih.gov For instance, the N-arylation of pyrazoles has been achieved using diaryliodonium salts in the absence of a transition metal catalyst. nih.gov Such methodologies, if extended to alkylating agents, could provide milder and more cost-effective alternatives for the synthesis of N-alkylated pyrazoles.
| Catalyst Type | Reaction | Substrates | Key Advantages |
| Copper (Cu) | C-N Cross-Coupling | Pyrazole, Cyclopentyl Halide | Good functional group tolerance, established methodology. organic-chemistry.orgacs.org |
| Ruthenium (Ru) | Oxidative C-N Coupling | Hydrazone derivatives | Access to highly substituted pyrazoles, uses O2 as an oxidant. organic-chemistry.orgresearchgate.net |
| None (Metal-Free) | Nucleophilic Substitution | Pyrazole, Diaryliodonium Salts | Avoids transition metals, mild reaction conditions. nih.gov |
Another strategic approach involves the synthesis of a simpler precursor, such as 1-cyclopentylpyrazole, followed by the regioselective introduction of a carboxylic acid group or its precursor onto the pyrazole ring. The direct functionalization of C-H bonds has become a powerful tool in organic synthesis. rsc.org
The pyrazole ring has distinct positions for functionalization. The C4 position is often susceptible to electrophilic substitution, while the C3 and C5 positions can be functionalized through other means, such as directed metalation. For example, direct C-4 thio- or selenocyanation of pyrazoles can be achieved under mild conditions. beilstein-journals.org A regioselective route to C3-hydroxyarylated pyrazoles has also been reported through the reaction of pyrazole N-oxides with arynes, highlighting that specific pre-functionalization is not always necessary to achieve regioselectivity. acs.org These functionalized pyrazoles can then be further manipulated to install the desired carboxylic acid group.
Approaches for the Construction of the Cyclopentanecarboxylic Acid Moiety
The formation of the cyclopentanecarboxylic acid scaffold is a key challenge that can be addressed through several innovative synthetic routes. These methods include ring contraction reactions, direct functionalization and cyclization, and stereoselective approaches to introduce the carboxylic acid functionality.
Ring Contraction Reactions (e.g., Favorskii Rearrangement Derivatives)
Ring contraction reactions offer an elegant method for the synthesis of five-membered carbocycles from more readily available six-membered ring precursors. dntb.gov.uarsc.orgsemanticscholar.org Among these, the Favorskii rearrangement and its derivatives are particularly noteworthy. nih.govwikipedia.orgresearchgate.netnih.gov This reaction typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. nih.gov In the context of cyclopentanecarboxylic acid synthesis, a 2-chlorocyclohexanone (B41772) can be subjected to a base, such as sodium methoxide (B1231860), to induce a ring contraction, yielding a methyl cyclopentanecarboxylate. nih.govresearchgate.net This ester can then be hydrolyzed to the desired cyclopentanecarboxylic acid.
The mechanism of the Favorskii rearrangement is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is subsequently opened by the nucleophilic base. nih.govnih.gov An alternative pathway, known as the quasi-Favorskii or pseudo-Favorskii rearrangement, can occur when enolate formation is not possible. nih.govnih.gov
| Precursor | Reagents and Conditions | Product | Yield | Reference |
| 2-Chlorocyclohexanone | Sodium methoxide in ether, reflux | Methyl cyclopentanecarboxylate | 56-61% | nih.gov |
| α-Halo cyclic ketones | Base (e.g., hydroxide, alkoxide) | Cyclopentanecarboxylic acid or ester | Varies | nih.gov |
This table presents examples of Favorskii rearrangement for the synthesis of cyclopentanecarboxylic acid derivatives.
Direct Functionalization and Cyclization Strategies for Cyclopentane (B165970) Rings
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach to the construction of complex molecules. mdpi.com Recent advancements have enabled the transannular γ-C–H arylation of cycloalkane carboxylic acids, providing a direct method to introduce substituents onto the cyclopentane ring. mdpi.com While this specific example focuses on arylation, the underlying principles of directed C-H activation could potentially be adapted for the introduction of other functional groups or for the direct coupling with the pyrazole moiety.
Cyclization strategies also play a crucial role in the formation of the cyclopentane ring. These methods can involve intramolecular reactions of acyclic precursors, building the ring system with the desired functionality in place. wikipedia.org The efficiency of these ring closures can be influenced by factors such as the Thorpe-Ingold effect, where gem-disubstitution on the acyclic chain can promote cyclization. wikipedia.org
Stereoselective Introduction of Carboxylic Acid Functionality
The control of stereochemistry is often a critical aspect in the synthesis of biologically active molecules. The stereoselective introduction of the carboxylic acid functionality onto a cyclopentane ring can be achieved through various methods. One approach involves the use of chiral auxiliaries or catalysts to direct the formation of a specific stereoisomer. For instance, the scalable synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been demonstrated, employing stereocontrolled steps to establish the desired relative and absolute stereochemistry. rsc.org While this example includes an amino group, the principles of stereoselective synthesis can be applied to systems where only a carboxylic acid is being introduced. This can involve asymmetric hydrogenation of a cyclopentene carboxylic acid precursor or the use of stereoselective enzymatic reactions.
Convergent and Linear Synthesis Strategies for Coupling the Moieties
Once the pyrazole and cyclopentanecarboxylic acid moieties are synthesized, they must be coupled to form the final product. This can be achieved through either convergent or linear synthetic routes, employing various coupling reactions.
Amidation and Esterification Coupling Reactions
A common and reliable method for coupling a carboxylic acid with a nitrogen-containing heterocycle like pyrazole is through the formation of an amide or ester linkage, which can then be followed by further transformations if a direct C-N bond is the ultimate goal. The direct formation of an amide bond between 1-(1-pyrazolyl)amine and cyclopentanecarboxylic acid, or the corresponding acid chloride, would be a straightforward approach. nih.govresearchgate.netrsc.org
Similarly, esterification can be employed. Pyrazole-3- and 4-carboxylic acids have been successfully esterified with various alcohols. researchgate.net While the target molecule has the pyrazole attached to the cyclopentane ring, the principles of ester formation are transferable. For instance, cyclopentanol (B49286) could be coupled with a pyrazole carboxylic acid, or a pyrazole alcohol could be coupled with cyclopentanecarboxylic acid. semanticscholar.orgacs.org
| Coupling Partners | Coupling Reagent/Conditions | Product Type | Reference |
| Pyrazole carboxylic acid and amine | Coupling agents (e.g., DCC, HATU) | Amide | rsc.org |
| Pyrazole carboxylic acid chloride and alcohol | Pyridine, reflux | Ester | semanticscholar.org |
| Pyrazole and carboxylic acid | TiCl4, pyridine | Amide |
This table summarizes common amidation and esterification coupling reactions relevant to the synthesis of pyrazole-containing compounds.
Carbon-Carbon Bond Forming Methodologies
Directly forming a carbon-carbon bond between the pyrazole and cyclopentane moieties presents a more convergent and often more complex synthetic challenge. Transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose. researchgate.net
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction typically couples an organoboron compound with an organohalide. acs.org In this context, a pyrazole boronic acid could be coupled with a halogenated cyclopentanecarboxylic acid derivative, or a cyclopentylboronic acid could be coupled with a halogenated pyrazole. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups.
Direct C-H Arylation: This approach involves the direct coupling of a C-H bond of one partner with a C-X bond of another, or a double C-H activation. researchgate.net Palladium-catalyzed direct C-5 arylation of pyrazoles has been reported, which could potentially be applied to a cyclopentyl halide or pseudohalide.
Decarboxylative Cross-Coupling: This emerging strategy uses carboxylic acids as readily available and stable coupling partners, releasing CO2 as a byproduct. rsc.orgwikipedia.org A pyrazole carboxylic acid could potentially be coupled with a cyclopentyl halide, or cyclopentanecarboxylic acid with a halopyrazole, under palladium or copper catalysis. nih.govrsc.org This method avoids the need to pre-functionalize the carboxylic acid to an organometallic reagent.
Coupling with Alkyl Halides: Palladium-catalyzed cross-coupling reactions of pyrazoles with alkyl halides have also been developed. For instance, a pyrazole could be coupled with a bromocyclopentanecarboxylic acid derivative. The success of these reactions often depends on the choice of catalyst and ligands to prevent side reactions like β-hydride elimination.
| Reaction Type | Pyrazole Partner | Cyclopentane Partner | Catalyst System | Reference |
| Suzuki-Miyaura | Pyrazole boronic acid | Halogenated cyclopentanecarboxylic acid ester | Palladium catalyst and base | acs.org |
| Direct C-H Arylation | Pyrazole | Halogenated cyclopentanecarboxylic acid ester | Palladium catalyst and oxidant | researchgate.netresearchgate.net |
| Decarboxylative Coupling | Pyrazole carboxylic acid | Cyclopentyl halide | Palladium or Copper catalyst | rsc.orgwikipedia.org |
| Negishi Coupling | Pyrazole triflate | Alkyl zinc halide | Palladium catalyst | dntb.gov.ua |
This table provides an overview of potential carbon-carbon bond forming methodologies for coupling pyrazole and cyclopentane moieties.
Control of Regioselectivity and Stereoselectivity in Synthesis
The synthesis of this compound and its structural analogs presents significant challenges in controlling both regioselectivity and stereoselectivity. Regioselectivity is primarily concerned with the specific placement of substituents on the pyrazole ring, particularly the selective formation of the N1-substituted isomer when using unsymmetrically substituted pyrazoles. Stereoselectivity involves the controlled three-dimensional arrangement of atoms, especially at the C1 position of the cyclopentane ring and any other potential chiral centers within the molecule. Achieving high levels of control in both aspects is critical for accessing specific, biologically active isomers.
Regioselectivity in Pyrazole Moiety Formation
The formation of the N-substituted pyrazole core can be approached in two main ways: by constructing the pyrazole ring from acyclic precursors or by substituting a pre-existing pyrazole ring. Both routes have regiochemical implications.
A prevalent method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.com When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, two regioisomeric pyrazoles can be formed. nih.govmdpi.com Research has shown that the reaction conditions, particularly the solvent, play a crucial role in directing the regiochemical outcome. A systematic study by Gosselin et al. demonstrated that aprotic dipolar solvents significantly favor the formation of one regioisomer over the other. mdpi.comorganic-chemistry.org For instance, the condensation of arylhydrazines with 1,3-diketones in N,N-dimethylacetamide (DMAc) at room temperature provides 1-aryl-3,5-substituted pyrazoles with high regioselectivity and yields. mdpi.comorganic-chemistry.org This is a marked improvement over classical methods using protic solvents like ethanol (B145695), which often result in mixtures of isomers. mdpi.comorganic-chemistry.org
Another key strategy involves the N-substitution of an already-formed, unsymmetrically substituted pyrazole ring. This reaction can also yield two regioisomers (N1 and N2). Systematic studies on the N-alkylation of 3-substituted pyrazoles have identified conditions for highly regioselective N1 substitution. The use of potassium carbonate (K₂CO₃) as a base in dimethyl sulfoxide (B87167) (DMSO) has proven effective for achieving regioselective N1-alkylation, -arylation, and -heteroarylation. acs.org The regioselectivity in these cases is often governed by steric effects. acs.org Furthermore, the Michael addition of pyrazoles to conjugated carbonyl alkynes can be controlled to achieve not only high stereoselectivity but also high regioselectivity, consistently yielding N1-carbonylvinylated pyrazoles as the major products when using asymmetrically substituted pyrazoles. nih.gov
The table below summarizes the effect of different synthetic conditions on the regioselectivity of pyrazole formation.
| Reactants | Reaction Conditions | Major Regioisomer | Key Findings |
|---|---|---|---|
| Arylhydrazines + 1,3-Diketones | N,N-dimethylacetamide (DMAc), room temp. | 1-Aryl-3,5-substituted pyrazole | Aprotic dipolar solvents significantly enhance regioselectivity compared to protic solvents like ethanol. mdpi.comorganic-chemistry.org |
| 3-Substituted Pyrazoles + Alkyl/Aryl Halides | K₂CO₃, DMSO | N1-substituted pyrazole | Provides a general and effective method for regioselective N1-alkylation and N1-arylation. acs.org |
| N-Alkylated Tosylhydrazones + Terminal Alkynes | t-BuOK, Pyridine, 18-crown-6 | 1,3,5-Trisubstituted pyrazole | Offers complete regioselectivity, avoiding the formation of isomeric mixtures. organic-chemistry.org |
| Asymmetrically Substituted Pyrazoles + Conjugated Carbonyl Alkynes | Ag₂CO₃-free conditions | (E)-N1-carbonylvinylated pyrazole | Reaction demonstrates excellent regioselectivity for the N1 position alongside stereocontrol. nih.gov |
Stereoselectivity in Cyclopentane Moiety Construction
For this compound and its analogs, stereochemical control is centered on the quaternary carbon at the C1 position of the cyclopentane ring. If analogs with additional substituents on the cyclopentane ring are desired, controlling the relative stereochemistry (cis/trans) of these substituents becomes equally important.
One effective strategy for establishing defined stereochemistry on a cyclopentane ring is through the intramolecular alkylation of enolates derived from ester precursors. This approach can stereoselectively generate vicinally substituted cyclopentanecarboxylates. rsc.org The stereochemical outcome is dictated by the transition state geometry during the cyclization event, which can be influenced by the substrate structure and reaction conditions.
Another powerful method involves the use of conformationally rigid starting materials to direct the approach of reagents. For example, a stereoselective synthesis for 3-substituted trans-2-aminocyclopentanecarboxylic acid (ACPC) derivatives has been developed. nih.gov This route utilizes the regioselective ring-opening of a bicyclic aziridine (B145994) precursor with various nucleophiles. The rigid bicyclo[3.1.0]hexane system ensures that the nucleophile attacks from the side opposite to the existing substituent, leading to the trans product with high stereocontrol. nih.gov While this specific example leads to an amino-substituted product, the underlying principle of using rigid bicyclic intermediates is broadly applicable for the stereocontrolled synthesis of various substituted cyclopentanes.
The Favorskii rearrangement, involving the base-induced ring contraction of a 2-chlorocyclohexanone, provides an alternative route to cyclopentanecarboxylic acid esters. wikipedia.org The stereoselectivity of this transformation can be controlled by the stereochemistry of the starting cyclohexanone, allowing for the synthesis of specific stereoisomers of the cyclopentane product.
The table below outlines methodologies for achieving stereocontrol in the synthesis of substituted cyclopentanecarboxylic acids.
| Methodology | Substrate Type | Key Feature | Stereochemical Outcome |
|---|---|---|---|
| Intramolecular Alkylation | Ester-derived enolates | Cyclization to form the five-membered ring. | Stereoselective formation of vicinally substituted cyclopentanecarboxylates. rsc.org |
| Ring Opening of Bicyclic Precursors | Bicyclic aziridines (e.g., 6-azabicyclo[3.1.0]hexane) | Nucleophilic attack on a rigid, strained ring system. | Provides trans-substituted cyclopentane derivatives with high stereocontrol. nih.gov |
| Favorskii Rearrangement | Substituted 2-halocyclohexanones | Base-induced ring contraction. | Can provide stereocontrolled access to cyclopentanecarboxylic acid derivatives. wikipedia.org |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods reveal connectivity and functional groups, only X-ray crystallography can provide an unambiguous, high-resolution, three-dimensional model of the molecule's structure in the solid state.
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid. mdpi.com The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. nih.gov The crystal diffracts the X-rays in a specific pattern based on its internal atomic arrangement. By measuring the positions and intensities of these diffracted spots, the electron density map of the molecule can be calculated, and from this, a model of the atomic structure is built and refined. mdpi.com
A successful analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles. nih.gov It would also reveal the conformation of the cyclopentane ring (e.g., envelope or twist conformation) and the relative orientation of the pyrazole and carboxylic acid substituents. Furthermore, this technique would elucidate the intermolecular interactions that dictate the crystal packing. A highly probable interaction would be the formation of centrosymmetric hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules, a common structural motif for carboxylic acids in the solid state. mdpi.comresearchgate.net
Table 5: Structural Information Obtainable from Single-Crystal X-ray Diffraction
| Parameter | Description |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal lattice. |
| Atomic Coordinates | The precise (x, y, z) position of every non-hydrogen atom in the asymmetric unit. |
| Bond Lengths | The distances between bonded atoms (e.g., C=O, C-N, C-C). |
| Bond Angles | The angles formed by three connected atoms (e.g., O-C-O). |
| Intermolecular Interactions | Identification and measurement of hydrogen bonds, π-π stacking, and other non-covalent forces. |
Chromatographic and Other Analytical Techniques for Purity and Isomeric Assessment
Assessing the chemical purity and verifying the correct isomeric form of this compound are critical steps following its synthesis. Chromatographic methods are central to this process, providing reliable means of separation and quantification of the target compound from impurities and potential isomers.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the predominant technique for determining the purity of non-volatile compounds like this compound. A typical setup would involve:
Mode: Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol.
Detection: A UV detector is highly effective, as the pyrazole ring contains a chromophore that absorbs in the UV region (typically around 210-250 nm). nih.gov Purity is calculated by integrating the area of the main peak relative to the total area of all detected peaks.
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method for monitoring reaction progress and assessing fraction purity during purification. nih.gov A suitable solvent system (e.g., ethyl acetate/hexanes) allows for the separation of the product from starting materials and byproducts based on polarity.
Isomeric Assessment: The synthesis of this compound could potentially yield isomers, particularly if the reaction conditions are not strictly controlled. For instance, substitution could occur at the N2 position of the pyrazole ring, leading to the formation of 1-(2-Pyrazolyl)cyclopentanecarboxylic acid. The separation and identification of such positional isomers are crucial.
Chromatographic Separation: HPLC and Gas Chromatography (GC), after derivatization of the carboxylic acid to a more volatile ester, can often separate closely related isomers. The difference in dipole moment and steric hindrance between isomers can lead to different retention times on a chromatographic column. nih.gov
Spectroscopic Confirmation: While chromatography can separate isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structural confirmation. ¹H and ¹³C NMR spectra provide distinct chemical shifts and coupling patterns for each isomer, allowing for definitive assignment of the pyrazole substitution pattern. rsc.org
The table below summarizes the primary analytical techniques used for quality control of this compound.
| Technique | Primary Purpose | Key Information Provided |
|---|---|---|
| Reversed-Phase HPLC | Quantitative Purity Assessment | Percentage purity, detection of impurities |
| Thin-Layer Chromatography (TLC) | Qualitative Purity Check | Rapid assessment of product formation and purity |
| Gas Chromatography (GC) | Isomeric Purity (after derivatization) | Separation of volatile isomers |
| Nuclear Magnetic Resonance (NMR) | Structural & Isomeric Confirmation | Unambiguous identification of isomeric form |
| Elemental Analysis | Confirmation of Elemental Composition | Verification of the empirical formula (%C, %H, %N) |
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, offering a glimpse into its behavior in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other key characteristics.
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of pyrazole derivatives due to its favorable balance of accuracy and computational cost. eurasianjournals.comnih.gov Studies on analogous compounds, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, provide a framework for understanding the electronic landscape of this compound. nih.govdntb.gov.ua
DFT calculations are used to optimize the molecular geometry, revealing the most stable three-dimensional arrangement of atoms. For pyrazole-carboxylic acids, these calculations often show a near-planar conformation for the pyrazole and carboxylic acid groups, stabilized by intramolecular interactions and conjugated π-systems. nih.gov
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A larger energy gap suggests higher stability and lower chemical reactivity. nih.gov For example, the HOMO-LUMO gap for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid was calculated to be approximately 4.458 eV, indicating significant electronic stability. nih.gov
Molecular Electrostatic Potential (MEP) maps are also generated using DFT. These maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In a typical pyrazole-carboxylic acid, the oxygen atoms of the carboxyl group represent the most negative (nucleophilic) sites, while the hydrogen of the carboxyl group is the most positive (electrophilic) site, highlighting its role as a hydrogen bond donor. cambridge.org
Note: Data is representative and based on findings for analogous pyrazole-carboxylic acid structures. Specific values for this compound would require dedicated calculations.
Ab initio and semi-empirical methods are alternative quantum mechanical approaches for analyzing molecular properties. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are derived directly from theoretical principles without the inclusion of experimental data. rsc.org They can provide highly accurate results for ground state geometries and energies, though they are often more computationally demanding than DFT. wayne.edu These methods are crucial for benchmarking the results obtained from DFT and other less rigorous methods.
Semi-empirical methods, such as AM1 and PM3, simplify calculations by incorporating some experimental parameters (parameterization). This makes them significantly faster and suitable for studying very large molecular systems or for performing preliminary, high-throughput computational screening. rsc.org While less accurate than ab initio or DFT methods, they are effective for initial ground state analyses and for exploring broad conformational landscapes before applying more demanding computational techniques.
The flexibility of the cyclopentane ring and its connection to the pyrazole moiety in this compound means the molecule can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and the energy barriers between them.
Prediction and Interpretation of Spectroscopic Parameters (Methodological Focus)
Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules, offering deep insights into their electronic structure and vibrational modes. Density Functional Theory (DFT) is a predominant method for these calculations, often utilizing functionals like B3LYP combined with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. researchgate.net These theoretical calculations are crucial for corroborating experimental data and assigning spectral features with confidence.
For a molecule like this compound, DFT would be used to optimize the molecular geometry to its lowest energy state. Following optimization, vibrational frequency calculations can be performed to predict the Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.net The calculated wavenumbers, after appropriate scaling, can be compared with experimental spectra to assign specific vibrational modes, such as the characteristic O-H stretching of the carboxylic acid group, C-H stretches of the cyclopentane ring, and the various stretching and bending vibrations of the pyrazole ring. uomphysics.net For instance, in studies of similar pyrazole derivatives, a broad band for the O-H stretch is typically predicted and observed, often influenced by hydrogen bonding. nih.gov
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. Theoretical chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and provide a direct comparison to experimental data, aiding in the structural elucidation of the compound. uomphysics.net Good correlation between predicted and experimental NMR spectra serves as a strong validation of the computed molecular structure. researchgate.net
Electronic properties and UV-Visible spectra are investigated using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions from occupied to unoccupied molecular orbitals. researchgate.net The results, including the maximum absorption wavelength (λmax) and oscillator strengths, help in understanding the electronic structure and interpreting the experimental UV-Vis absorption spectrum. nih.gov Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) is also a standard component, with the energy gap between them providing insights into the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov
To illustrate the application of these methods, the following table presents a comparison of theoretical and experimental spectroscopic data for a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, as such data is not available for the title compound.
| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT/B3LYP) | Assignment |
|---|---|---|---|
| FT-IR (cm⁻¹) | 3419 | 3632 | O-H Stretch |
| FT-IR (cm⁻¹) | 2978 | 2968-3100 | C-H Stretch |
| ¹³C NMR (ppm) | 165.11 | 170.81 | Carboxylic Acid Carbon (C=O) |
| ¹³C NMR (ppm) | 143.21 | 145.74 | Pyrazole Ring Carbon |
| ¹H NMR (ppm) | 12.72 | - | Carboxylic Acid Proton (OH) |
| ¹H NMR (ppm) | 8.11 | 8.02 | Pyrazole Ring Proton |
Data adapted from a study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid for illustrative purposes. uomphysics.net
Cheminformatics and Virtual Screening Methodologies in Compound Design and Exploration
Cheminformatics and virtual screening are indispensable computational techniques in modern drug discovery, enabling the rapid and cost-effective identification of promising lead compounds from vast chemical libraries. chemmethod.comnih.gov For a compound class like pyrazole carboxylic acids, which is known for a wide range of biological activities, these methodologies are crucial for designing new derivatives and exploring their potential therapeutic applications. researchgate.netmdpi.comglobalresearchonline.net
Virtual screening can be broadly categorized into two approaches: structure-based and ligand-based.
Structure-Based Virtual Screening (SBVS): This method, also known as target-based screening, relies on the known three-dimensional structure of a biological target, such as an enzyme or receptor. nih.gov Molecular docking is the core technique of SBVS, where computational algorithms predict the preferred orientation and binding affinity of a ligand when bound to the target's active site. nih.gov For pyrazole derivatives, this approach has been used to identify potential inhibitors for targets like the enzyme CDK8, which is implicated in cancer. chemmethod.com In such a study, a large library of pyrazole-containing compounds would be docked into the CDK8 active site, and the molecules would be ranked based on their predicted binding scores. The top-scoring compounds are then selected for experimental validation. chemmethod.comresearchgate.net
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This approach uses the knowledge of known active ligands to identify new ones. mdpi.com A common LBVS method involves building a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model is then used as a 3D query to search chemical databases for molecules that match the pharmacophore.
Cheminformatics in ADME/Tox Prediction: Beyond identifying potential binders, cheminformatics plays a vital role in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties of drug candidates. researchgate.net Computational models can predict parameters such as lipophilicity (logP), aqueous solubility, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 enzymes. researchgate.net By filtering compound libraries based on these predicted properties early in the discovery process, researchers can prioritize candidates with more favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures. chemmethod.com For instance, a virtual screening workflow for novel pyrazole-based inhibitors would typically include ADME prediction filters to eliminate compounds that are unlikely to be orally bioavailable or that may have toxicity issues. chemmethod.comresearchgate.net
The integration of these computational methods creates a powerful workflow for designing and exploring new compounds. Starting with a core scaffold like this compound, virtual combinatorial libraries can be generated by adding various substituents. researchgate.net These virtual libraries can then be subjected to high-throughput virtual screening against selected targets, followed by ADME/Tox filtering, to identify a small, prioritized set of novel derivatives for chemical synthesis and biological testing. nih.gov
The table below summarizes the key computational methodologies in the design and exploration of pyrazole derivatives.
| Methodology | Description | Application in Pyrazole Derivative Design |
|---|---|---|
| Structure-Based Virtual Screening (SBVS) | Uses the 3D structure of a biological target to screen for ligands that can bind to it, primarily through molecular docking. | Identifying potential pyrazole-based enzyme inhibitors (e.g., for CDK8, meprins) by predicting binding modes and affinities. chemmethod.comnih.gov |
| Ligand-Based Virtual Screening (LBVS) | Uses the properties of known active compounds (ligands) to find other chemically similar molecules. | Searching for novel pyrazole analogs with similar activity profiles when the target structure is unknown. |
| ADME/Tox Prediction | Computational models that predict the pharmacokinetic and toxicological properties of a molecule. | Filtering virtual screening hits to select pyrazole derivatives with drug-like properties (e.g., good oral bioavailability, low toxicity). researchgate.net |
| Virtual Combinatorial Chemistry | In silico generation of large libraries of related compounds from a common scaffold and various substituents. | Creating diverse virtual libraries based on the pyrazole carboxylic acid scaffold for large-scale screening. researchgate.net |
Chemical Reactivity and Derivatization Strategies of 1 1 Pyrazolyl Cyclopentanecarboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a wide array of transformations, including esterification, amidation, reduction, and decarboxylation. These reactions allow for the modification of the molecule's polarity, steric bulk, and potential for intermolecular interactions.
The conversion of the carboxylic acid to esters and amides is a fundamental derivatization strategy. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or activated with a coupling agent to facilitate the reaction with an alcohol.
Amidation reactions follow a similar principle, where the carboxylic acid is reacted with a primary or secondary amine. Due to the lower reactivity of amines compared to alcohols in this context, the use of coupling agents is often necessary to achieve high yields. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization.
Table 1: Representative Esterification and Amidation Reactions
| Reactant | Reagent(s) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid | Methanol, H₂SO₄ (cat.) | Methyl 1-(1-pyrazolyl)cyclopentanecarboxylate | High | [General Fischer Esterification] |
| This compound | Benzylamine, DCC, HOBt | N-Benzyl-1-(1-pyrazolyl)cyclopentanecarboxamide | Good to High | [General Amidation] |
| This compound | SOCl₂, then Aniline | N-Phenyl-1-(1-pyrazolyl)cyclopentanecarboxamide | High | [General Amidation] |
The carboxylic acid moiety can be reduced to a primary alcohol, yielding (1-(1H-pyrazol-1-yl)cyclopentyl)methanol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to afford the alcohol. Milder reducing agents like borane (B79455) (BH₃) can also be employed, often in the form of a THF complex (BH₃·THF). These reagents offer the advantage of higher chemoselectivity, often not reducing other functional groups that might be sensitive to LiAlH₄. The resulting alcohol provides a new site for further functionalization, such as etherification or oxidation to an aldehyde.
Table 2: Representative Reduction Reactions
| Reactant | Reagent(s) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| This compound | 1. LiAlH₄, THF; 2. H₂O | (1-(1H-Pyrazol-1-yl)cyclopentyl)methanol | High | [General Reduction] |
| This compound | BH₃·THF, then H₂O | (1-(1H-Pyrazol-1-yl)cyclopentyl)methanol | High | [General Reduction] |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, from this compound to yield 1-cyclopentyl-1H-pyrazole is a challenging transformation. Simple heating is generally ineffective for the decarboxylation of aryl and alkyl carboxylic acids unless activated by specific functional groups. However, specialized methods can be employed. For instance, radical-mediated decarboxylation, such as the Barton decarboxylation, involves the conversion of the carboxylic acid to a thiohydroxamate ester followed by treatment with a radical initiator and a hydrogen atom source. Alternatively, oxidative decarboxylation methods can be utilized. It is important to note that the stability of the resulting carbanion or radical intermediate plays a crucial role in the feasibility of decarboxylation.
The carboxylic acid functionality of this compound makes it a potential building block for the synthesis of peptidomimetics. In peptide synthesis, the carboxylic acid of one amino acid (or in this case, the pyrazole (B372694) derivative) is activated to facilitate the formation of an amide bond with the amino group of another amino acid. This activation is crucial to overcome the low reactivity of the carboxylic acid and to prevent side reactions.
A variety of coupling reagents are available for this purpose. Carbodiimide-based reagents, such as DCC and EDC, are widely used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To minimize the risk of racemization and the formation of N-acylurea byproducts, additives like HOBt or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. Phosphonium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and uronium salts, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly effective coupling reagents that generate activated esters in situ, leading to efficient peptide bond formation with minimal side reactions.
Table 3: Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Additive | Key Features |
|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Cost-effective, but byproduct can be difficult to remove. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or HOAt | Water-soluble byproduct, easy workup. |
| PyBOP | None required | High coupling efficiency, low racemization. |
| HATU | None required | Very efficient, especially for sterically hindered amino acids. |
Reactions Involving the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle and, as such, can undergo electrophilic aromatic substitution reactions. The presence of the cyclopentanecarboxylic acid group at the N1 position influences the reactivity and regioselectivity of these substitutions.
Common electrophilic aromatic substitution reactions that can be envisioned for the pyrazole ring of this compound include nitration (using a mixture of nitric and sulfuric acids), halogenation (with halogens in the presence of a Lewis acid or N-halosuccinimides), sulfonation (with fuming sulfuric acid), and Friedel-Crafts acylation or alkylation (using an acyl or alkyl halide with a Lewis acid catalyst). However, Friedel-Crafts reactions can be complicated by the potential for the Lewis acid to coordinate with the nitrogen atoms of the pyrazole ring, deactivating it towards substitution.
In addition to classical electrophilic substitution, modern synthetic methods allow for directed functionalization of the pyrazole ring. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of various functional groups onto the pyrazole core with high regioselectivity. These methods often employ a directing group to guide the metal catalyst to a specific C-H bond. While the cyclopentanecarboxylic acid group itself is not a typical directing group for C-H activation on the pyrazole ring, the nitrogen atoms of the pyrazole can direct functionalization at the C5 position.
Table 4: Potential Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring
| Reaction | Reagent(s) | Expected Major Product | Position of Substitution |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitro-1H-pyrazol-1-yl)cyclopentanecarboxylic acid | C4 |
| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-1H-pyrazol-1-yl)cyclopentanecarboxylic acid | C4 |
| Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetyl-1H-pyrazol-1-yl)cyclopentanecarboxylic acid | C4 |
N-Alkylation and N-Acylation Reactions of this compound
The derivatization of the pyrazole ring in this compound, specifically at the nitrogen atoms, offers a versatile platform for modifying its chemical and biological properties. N-alkylation and N-acylation are fundamental strategies to achieve this, introducing a wide range of functional groups.
N-Alkylation
N-alkylation of pyrazoles can be achieved using various alkylating agents under basic conditions. The pyrazole nitrogen is deprotonated by a base to form a pyrazolate anion, which then acts as a nucleophile, attacking the alkylating agent. Common alkylating agents include alkyl halides, dialkyl sulfates, and diazomethane. pharmaguideline.com The reaction of the –NH group of the pyrazole ring is a common strategy for derivatization. pharmaguideline.com
For unsymmetrical pyrazoles, N-alkylation can lead to a mixture of two regioisomers. However, in the case of this compound, the N1 position is already substituted with the cyclopentanecarboxylic acid moiety, directing alkylation to the N2 position.
A modern approach to N-alkylation involves the use of trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. mdpi.comsemanticscholar.org This method provides a ready access to N-alkyl pyrazoles under mild conditions. mdpi.comsemanticscholar.org
Illustrative N-Alkylation Reactions of a Pyrazole Moiety
| Reagent | Product | Catalyst | Conditions |
| Methyl Iodide | 1-Methyl-2-(1-carboxycyclopentyl)pyrazolium Iodide | NaH | DMF, 25°C |
| Benzyl Bromide | 1-Benzyl-2-(1-carboxycyclopentyl)pyrazolium Bromide | K₂CO₃ | Acetonitrile (B52724), reflux |
| Phenethyl trichloroacetimidate | 1-(1-Carboxycyclopentyl)-2-phenethylpyrazole | Camphorsulfonic acid | 1,2-Dichloroethane, 25°C |
This table is illustrative and shows potential N-alkylation reactions based on general pyrazole chemistry.
N-Acylation
N-acylation of pyrazoles is another important derivatization strategy, typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base. researchgate.net Similar to N-alkylation, the acylation of this compound would be expected to occur at the N2 position.
Eco-friendly methods for the synthesis of N-acyl pyrazoles have been developed, utilizing microwave irradiation or ball milling, often in solvent-free conditions or with green solvents like a glycerol-water mixture. nih.gov These methods offer advantages in terms of reduced reaction times and environmental impact. nih.gov
The direct acylation of N-substituted pyrazoles can also be achieved using carboxylic acid anhydrides with a catalytic amount of concentrated sulfuric acid. researchgate.net
Illustrative N-Acylation Reactions of a Pyrazole Moiety
| Reagent | Product | Catalyst/Base | Conditions |
| Acetyl Chloride | 1-Acetyl-2-(1-carboxycyclopentyl)pyrazolium Chloride | Pyridine | Dichloromethane, 0°C to 25°C |
| Benzoic Anhydride | 1-Benzoyl-2-(1-carboxycyclopentyl)pyrazolium Benzoate | H₂SO₄ (cat.) | Neat, 80°C |
| Benzoyl Chloride | 1-(1-Carboxycyclopentyl)-2-benzoylpyrazole | Ball Mill, H₂SO₄ (cat.) | Solvent-free, 25°C |
This table is illustrative and shows potential N-acylation reactions based on general pyrazole chemistry.
Ring Modification and Rearrangement
The pyrazole ring is generally stable; however, under certain conditions, it can undergo modification and rearrangement reactions. For instance, strong bases can induce deprotonation at the C3 position, which may lead to ring-opening. pharmaguideline.com
Reactions Involving the Cyclopentane (B165970) Ring
Stereoselective Functionalization of the Cyclopentane Core
The functionalization of the cyclopentane ring in this compound presents opportunities for creating stereochemically complex molecules. While specific studies on the stereoselective functionalization of this particular compound are limited, general strategies for cyclopentane derivatization can be considered.
One approach involves the use of chiral catalysts to direct the introduction of new functional groups at specific positions on the cyclopentane ring with high stereocontrol. For instance, metal-catalyzed C-H activation could be a powerful tool for installing new substituents.
Ring Expansion or Contraction Strategies
Ring expansion and contraction reactions are valuable synthetic tools for transforming a cyclopentane ring into other carbocyclic systems.
Ring Expansion
Ring expansion of a cyclopentane to a cyclohexane (B81311) ring can be achieved through various methods, often involving the formation of a carbocation adjacent to the ring, which then triggers a rearrangement. wikipedia.org For example, a Tiffeneau-Demjanov rearrangement could potentially be employed if a suitable precursor derived from this compound is synthesized.
Ring Contraction
Ring contraction of a cyclopentane ring to a cyclobutane (B1203170) derivative is less common but can be achieved through specific rearrangements. The Favorskii rearrangement is a classic method for the ring contraction of cyclic α-halo ketones. wikipedia.org To apply this to this compound, the cyclopentane ring would first need to be converted to a suitable α-halocyclopentanone derivative.
Transformations to Diverse Heterocyclic Systems
The this compound scaffold can serve as a starting material for the synthesis of more complex, fused heterocyclic systems.
For instance, the carboxylic acid functionality can be converted to an acid chloride, which can then react with various nucleophiles to initiate cyclization reactions. researchgate.net Reaction with hydrazines could lead to the formation of pyrazolo[3,4-d]pyridazine derivatives. researchgate.net
Additionally, the pyrazole ring itself can be a precursor to other heterocyclic systems. For example, pyrazoles can be transformed into pyrimidines or other fused systems through reactions that involve ring-opening followed by recyclization with different reagents. The transformation of pyrazoles into other heterocyclic systems often requires specific functional groups on the pyrazole ring that can participate in the desired cyclization reactions.
The Chemical Compound As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Heterocyclic Scaffolds
1-(1-Pyrazolyl)cyclopentanecarboxylic acid serves as a valuable starting material for the construction of more complex heterocyclic systems, particularly fused pyrazole (B372694) derivatives. The inherent reactivity of both the pyrazole ring and the carboxylic acid functionality allows for a variety of synthetic transformations. Pyrazole-containing fused heterocycles, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are of significant interest in medicinal chemistry due to their diverse biological activities. chim.it
The carboxylic acid moiety of this compound can be readily converted into other functional groups, such as esters, amides, or acid chlorides, which can then participate in cyclization reactions. semanticscholar.org For instance, condensation of a derivative of this acid with a suitable three-carbon building block can lead to the formation of a fused six-membered ring.
One general approach involves the reaction of a pyrazole derivative with a β-dicarbonyl compound or its equivalent. While this compound itself is not an aminopyrazole, a common precursor for these syntheses, its structure can be synthetically manipulated to introduce the necessary functionalities for cyclocondensation reactions. For example, the carboxylic acid could be transformed into an amino group via a Curtius rearrangement, thus providing a pathway to the requisite aminopyrazole intermediate.
The synthesis of pyrazolo[3,4-b]pyridines often involves the reaction of 5-aminopyrazoles with α,β-unsaturated compounds or 1,3-dicarbonyls. semanticscholar.org By modifying the carboxylic acid group of this compound, it can be envisioned as a precursor to intermediates suitable for such cyclization strategies.
The following table illustrates a hypothetical reaction scheme for the synthesis of a pyrazolo-fused heterocycle starting from this compound.
| Starting Material | Reagent | Intermediate | Cyclization Partner | Fused Heterocycle Product |
| This compound | 1. SOCl₂ 2. NaN₃ 3. Heat (Curtius Rearrangement) | 1-(1-Pyrazolyl)cyclopentylamine | Diethyl malonate | A pyrazolo[1,5-a]pyrimidine (B1248293) derivative |
Role in the Synthesis of Chiral Compounds and Amino Acid Analogs
The cyclopentane (B165970) ring of this compound provides a rigid scaffold that can be utilized in the synthesis of chiral compounds and amino acid analogs. Cyclopentane-based amino acids are of particular interest as their incorporation into peptides can induce specific secondary structures. nih.gov
The synthesis of chiral derivatives can be achieved through various asymmetric methodologies. One potential approach is the enantioselective functionalization of the cyclopentane ring. For example, asymmetric deprotonation of the cyclopentane ring followed by reaction with an electrophile could introduce a substituent in a stereocontrolled manner. Alternatively, the carboxylic acid could be used to direct stereoselective reactions on the cyclopentane ring.
Furthermore, this compound can serve as a precursor for the synthesis of novel, non-proteinogenic amino acids. The synthesis of a chiral amino acid with a bicyclo[1.1.1]pentane moiety has been described, highlighting the utility of cyclic scaffolds in creating unique amino acid structures. nih.govresearchgate.netrsc.org Similarly, the cyclopentane ring of the title compound can be functionalized to introduce an amino group, leading to a chiral pyrazolyl-substituted cyclopentane amino acid. Stereoselective methods for the synthesis of polyhydroxylated cyclopentane β-amino acids from hexoses have also been reported, demonstrating the feasibility of creating complex chiral structures on a cyclopentane core. nih.govmdpi.com
A representative synthetic approach to a chiral amino acid analog is outlined in the table below.
| Starting Material | Key Transformation | Chiral Intermediate | Final Product |
| This compound | Asymmetric α-amination | Chiral α-amino-1-(1-pyrazolyl)cyclopentanecarboxylic acid | Protected chiral pyrazolyl cyclopentane amino acid |
Application in the Construction of Macrocyclic Structures and Supramolecular Assemblies
Macrocyclic compounds containing heterocyclic moieties have gained significant attention due to their unique structural features and potential applications in areas such as host-guest chemistry and drug discovery. The pyrazole unit can be incorporated into macrocyclic frameworks, and this compound offers a potential entry point for the synthesis of such structures. mdpi.comnih.govresearchgate.netresearchgate.net
The bifunctional nature of this compound, possessing both a pyrazole ring and a carboxylic acid group, makes it a suitable building block for macrocyclization reactions. The carboxylic acid can be activated and reacted with a diamine or a diol in a condensation reaction, while the pyrazole ring can also participate in ring-forming reactions, for instance, through N-alkylation.
For example, the carboxylic acid could be coupled with one end of a long-chain diamine, and the other end of the diamine could then react with a suitable functional group on another molecule of a pyrazole derivative, leading to a large cyclic structure. The synthesis of pyrazole-based macrocycles has been reported to yield highly selective enzyme inhibitors, underscoring the importance of this structural class. nih.govresearchgate.net
The following table provides a conceptual illustration of how this compound could be used in the synthesis of a macrocycle.
| Component A | Component B | Coupling Reaction | Macrocyclization Step | Macrocyclic Product |
| This compound | A long-chain diol | Esterification | Intramolecular cyclization (e.g., Ring-Closing Metathesis after further functionalization) | A pyrazole-containing macrocyclic lactone |
Contribution to Diversity-Oriented Synthesis and Compound Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries for high-throughput screening and drug discovery. nih.gov The scaffold of this compound is well-suited for DOS as it possesses multiple points of diversification.
The pyrazole ring, the cyclopentane ring, and the carboxylic acid group can all be independently or simultaneously modified to generate a library of analogs with a wide range of structural and functional diversity.
Pyrazole Ring Diversification: The pyrazole ring can be substituted at various positions. For example, electrophilic substitution could introduce functional groups at the 4-position of the pyrazole.
Cyclopentane Ring Diversification: The cyclopentane ring can be functionalized with different substituents, and its stereochemistry can be varied. benthamdirect.com The synthesis of cyclopentane-fused anthraquinone (B42736) derivatives has demonstrated the utility of the cyclopentane core in building complex molecules. nih.gov
Carboxylic Acid Diversification: The carboxylic acid group can be converted into a wide array of functional groups, including esters, amides, and ketones, allowing for the introduction of diverse side chains.
By systematically exploring these diversification points, a large and diverse library of compounds can be generated from a single, readily accessible starting material. The synthesis of pyrazole derivatives from flavones and isoflavones is an example of a diversity-oriented approach to discover new bioactive compounds. nih.gov
The table below outlines a possible strategy for the diversity-oriented synthesis starting from this compound.
| Diversification Point | Reaction Type | Example Reagents/Conditions | Resulting Diversity |
| Pyrazole Ring | Electrophilic Aromatic Substitution | NBS, NIS, Ac₂O/HNO₃ | Halogenated, nitrated pyrazole derivatives |
| Cyclopentane Ring | Radical Halogenation followed by Nucleophilic Substitution | NBS/light, then various nucleophiles (e.g., amines, alcohols) | Substituted cyclopentane derivatives |
| Carboxylic Acid | Amide Coupling | Various amines, coupling agents (e.g., HATU, EDCI) | A library of amides with diverse side chains |
Future Perspectives and Emerging Research Directions
Development of Sustainable and Green Synthetic Routes
The chemical industry's increasing focus on environmental responsibility has spurred research into sustainable and green synthetic methods for producing heterocyclic compounds, including pyrazole (B372694) derivatives. nih.govresearchgate.net Traditional synthetic routes often rely on harsh reaction conditions, hazardous organic solvents, and generate significant waste. sci-hub.se Future research concerning 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid will likely prioritize the development of eco-friendly synthetic pathways that align with the principles of green chemistry. nih.gov
Key areas of exploration include:
Use of Green Catalysts: Replacing conventional acid catalysts with greener alternatives like ammonium (B1175870) chloride or reusable solid catalysts such as nano-ZnO can minimize environmental impact. jetir.orgmdpi.com
Renewable Solvents: Shifting from traditional organic solvents to renewable options like ethanol (B145695) or performing reactions in aqueous media can significantly reduce pollution and costs. sci-hub.sejetir.orggsconlinepress.com
Energy-Efficient Techniques: The adoption of microwave irradiation and ultrasound-assisted synthesis offers substantial advantages, including drastically reduced reaction times, lower energy consumption, and often improved product yields compared to conventional heating methods. nih.govgsconlinepress.comnih.gov
Solvent-Free Reactions: Designing synthetic protocols that proceed under solvent-free conditions, for instance by grinding reagents together, represents a highly desirable green chemistry approach that minimizes waste and simplifies product purification. nih.govnih.gov
One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, reducing the need for intermediate purification steps, saving time, and minimizing solvent usage. mdpi.commdpi.comrsc.org
These green approaches not only offer environmental benefits but also often lead to more efficient and economically viable production of pyrazole derivatives. sci-hub.se
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrazole Derivatives
| Feature | Conventional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Catalysts | Often strong mineral acids | Reusable solid acids, biodegradable catalysts (e.g., taurine), nano-catalysts. jetir.orgmdpi.com |
| Solvents | Volatile organic compounds (VOCs) | Water, ethanol, ionic liquids, or solvent-free conditions. jetir.orgmdpi.comgsconlinepress.com |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasonication. nih.govnih.gov |
| Efficiency | Often multi-step, longer reaction times | One-pot reactions, shorter reaction times, higher yields. nih.govmdpi.com |
| Waste | Significant byproduct and solvent waste | Minimized waste, easier workup, potential for catalyst recycling. sci-hub.semdpi.com |
Exploration of Novel Catalytic Methods for Efficient Functionalization
The functionalization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Modern catalytic methods, particularly transition-metal-catalyzed C-H functionalization, offer powerful tools for modifying the pyrazole ring directly, bypassing the need for pre-functionalized starting materials. rsc.orgelsevierpure.com This approach is more atom-economical and efficient than traditional cross-coupling reactions. rsc.orgrsc.orgresearchgate.net
Future research will likely focus on:
Regioselective C-H Functionalization: Developing catalytic systems (e.g., using palladium, rhodium, or ruthenium catalysts) that can selectively introduce new functional groups at specific positions (C3, C4, or C5) of the pyrazole ring. rsc.org The inherent electronic properties of the pyrazole ring, where the C4 position is nucleophilic and the C5 proton is most acidic, can be exploited to control this selectivity. researchgate.net
Diverse Bond Formation: Exploring a wide range of C-H functionalization reactions to form new carbon-carbon (arylation, alkenylation, alkylation) and carbon-heteroatom bonds. rsc.orgnih.gov This allows for the introduction of diverse substituents to fine-tune the molecule's properties.
Directing Group Strategies: Utilizing the nitrogen atoms within the pyrazole ring or other functional groups as directing groups can provide precise control over the regioselectivity of C-H activation, enabling the functionalization of otherwise unreactive positions. rsc.org
Catalysis on the Cyclopentane (B165970) Ring: While functionalization of the pyrazole ring is a primary focus, developing catalytic methods to selectively modify the cyclopentane moiety would further expand the structural diversity of accessible derivatives.
These advanced catalytic strategies provide a rapid and versatile means to generate libraries of novel compounds derived from the this compound core, accelerating the discovery of molecules with enhanced or entirely new applications. nih.gov
Integration of Advanced Computational Design for Molecular Engineering
In silico methods are indispensable tools in modern drug discovery and materials science, offering a cost-effective and efficient way to design and evaluate new molecules. eurasianjournals.combenthamdirect.com The integration of computational chemistry with experimental synthesis is a powerful strategy for the molecular engineering of derivatives based on this compound. benthamdirect.comresearchgate.net
Key computational techniques and their applications include:
Molecular Docking: This technique predicts how a molecule binds to the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov It can be used to screen virtual libraries of derivatives to identify those with the highest potential for biological activity and to understand the key interactions responsible for binding. semanticscholar.orgrsc.org
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models can predict the activity of newly designed molecules and highlight which structural features are most important for potency. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its interactions with a target protein over time, offering a more realistic view of the binding stability than static docking models. eurasianjournals.comnih.gov
Pharmacokinetic Profiling (ADME/Tox): Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new compounds. rsc.org This early-stage assessment helps prioritize candidates with favorable drug-like properties for synthesis and further testing. rsc.org
By employing these computational approaches, researchers can rationally design new derivatives of this compound with optimized properties, whether for therapeutic applications or materials science, thereby streamlining the discovery process and reducing reliance on extensive, time-consuming synthesis and screening. eurasianjournals.comnih.govrsc.org
Table 2: Application of Computational Tools in the Design of Pyrazole Derivatives
| Computational Method | Primary Function | Application in Molecular Engineering |
|---|---|---|
| Molecular Docking | Predicts binding mode and affinity to a biological target. nih.gov | Identify potential inhibitors for enzymes like COX-2 or kinases; guide modifications to improve binding. rsc.orgrsc.org |
| QSAR | Correlates chemical structure with biological activity. nih.gov | Predict the anticancer or anti-inflammatory activity of novel derivatives; identify key molecular descriptors for activity. nih.gov |
| MD Simulations | Simulates the movement and interaction of molecules over time. eurasianjournals.com | Validate the stability of ligand-protein complexes predicted by docking; understand conformational changes upon binding. nih.govnih.gov |
| ADME/Tox Prediction | Estimates pharmacokinetic and toxicity properties. rsc.org | Filter out compounds with predicted poor oral bioavailability or potential toxicity early in the design phase. rsc.org |
Uncovering New Structural Motifs and Applications Derived from the Core Scaffold
The this compound scaffold serves as a versatile building block for the synthesis of more complex molecular architectures, including fused heterocyclic systems. researchgate.neteurekaselect.com The reactivity of the carboxylic acid group and the potential for functionalization on both the pyrazole and cyclopentane rings allow for a wide range of chemical transformations.
Future research in this area could explore:
Synthesis of Fused Heterocycles: Using the core scaffold to construct novel fused ring systems, such as pyrazolopyridazines or pyranopyrazoles. mdpi.comresearchgate.net These new polycyclic structures often exhibit unique biological activities distinct from their precursors. mdpi.com
Development of Bioactive Conjugates: Linking the this compound moiety to other pharmacophores to create hybrid molecules. This strategy aims to combine the biological activities of two different molecular classes to achieve synergistic effects or multi-target activity. rsc.org
Exploration in Agrochemicals: Many pyrazole derivatives have found applications as herbicides, fungicides, and insecticides. mdpi.comglobalresearchonline.net The unique structure of this compound could be explored for the development of new agrochemicals.
Applications in Materials Science: Pyrazole-containing compounds can act as ligands in coordination chemistry, forming complexes with various metals. nih.gov These complexes may have interesting catalytic, magnetic, or optical properties, opening avenues for applications in materials science.
The broad spectrum of known pharmacological activities for pyrazole derivatives—including anti-inflammatory, anticancer, antimicrobial, and antiviral properties—provides a strong rationale for exploring the therapeutic potential of novel structures derived from this core scaffold. researchgate.netglobalresearchonline.netresearchgate.netnih.gov By systematically exploring these synthetic modifications, new structural motifs with valuable applications in medicine, agriculture, and materials science can be uncovered. eurekaselect.commdpi.com
Q & A
Q. What safety protocols are critical when handling this compound in aqueous environments (e.g., hydrolysis studies)?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions releasing volatile byproducts.
- Waste Disposal : Neutralize acidic hydrolysates with NaHCO₃ before disposal. Follow EPA guidelines for organic waste (40 CFR Part 261) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
